molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B238772
M. Wt: 391.3 g/mol
InChI Key: GAZSJOYQSFYYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound with a complex structure that includes bromine, methoxy, and morpholinyl functional groups

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)

InChI Key

GAZSJOYQSFYYHI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 2-methoxybenzamide, followed by the introduction of the morpholinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Debrominated products

    Substitution: Substituted benzamides

Scientific Research Applications

5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-bromo-2-(4-morpholinyl)phenyl]-3-iodobenzamide
  • 2-bromo-5-fluoro-N-methylbenzamide
  • 2-bromobenzamide

Uniqueness

5-bromo-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of both bromine and morpholinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

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